1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine
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Overview
Description
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cytosine base linked to a hydroxypropyl group and an ethylphosphonomethoxy moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine typically involves multiple steps, starting from readily available precursors. The key steps include the protection of functional groups, formation of the phosphonomethoxy linkage, and coupling with the cytosine base. Common reagents used in these reactions include phosphonates, alcohols, and protecting groups such as silyl ethers. Reaction conditions often involve the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylphosphonomethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine involves its interaction with biological targets such as enzymes and nucleic acids. The compound can be incorporated into DNA or RNA, leading to chain termination or inhibition of polymerase activity. This can result in the inhibition of viral replication or cancer cell proliferation. The specific molecular targets and pathways involved depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-((S)-3-Hydroxy-2-(phosphonomethoxy)propyl)cytosine: Lacks the ethyl group, which may affect its biological activity.
1-((S)-3-Hydroxy-2-(O-methylphosphonomethoxy)propyl)cytosine: Contains a methyl group instead of an ethyl group, which can influence its chemical properties and reactivity.
Uniqueness
1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine is unique due to the presence of the ethylphosphonomethoxy group, which can enhance its stability and biological activity compared to similar compounds. This structural feature may also influence its pharmacokinetic properties, making it a promising candidate for further research and development.
Properties
CAS No. |
1312776-50-3 |
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Molecular Formula |
C10H18N3O6P |
Molecular Weight |
307.24 g/mol |
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C10H18N3O6P/c1-2-19-20(16,17)7-18-8(6-14)5-13-4-3-9(11)12-10(13)15/h3-4,8,14H,2,5-7H2,1H3,(H,16,17)(H2,11,12,15)/t8-/m0/s1 |
InChI Key |
VLXLHNRGQDFHAA-QMMMGPOBSA-N |
Isomeric SMILES |
CCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O |
Canonical SMILES |
CCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O |
Origin of Product |
United States |
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